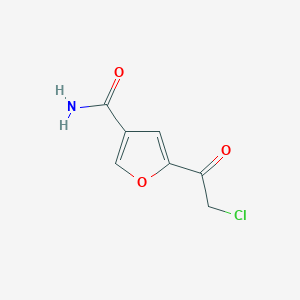

5-(2-Chloroacetyl)furan-3-carboxamide

Description

Chemical Identity and Classification

5-(2-Chloroacetyl)furan-3-carboxamide belongs to the broader category of substituted furan derivatives, specifically classified as an aromatic carboxamide due to the presence of the carboxamide functional group. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structural composition of a five-membered furan ring substituted at positions 3 and 5 with carboxamide and chloroacetyl groups, respectively. This classification places the compound within the heterocyclic organic compound family, characterized by the oxygen-containing aromatic ring system that defines furan chemistry.

The compound is officially registered under Chemical Abstracts Service number 1251923-22-4, with molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 grams per mole. Its classification as a research chemical indicates its primary use in laboratory settings for synthetic and biological studies rather than commercial applications. The presence of both electron-withdrawing chlorine and carbonyl groups contributes to its classification as a reactive intermediate compound suitable for further chemical modifications.

The compound falls under multiple chemical classification systems due to its diverse functional groups. As a furan derivative, it exhibits the characteristic properties of five-membered aromatic heterocycles, including enhanced reactivity compared to benzene derivatives. The carboxamide functionality classifies it among amide compounds, while the chloroacetyl substituent places it in the category of halogenated organic compounds. This multifaceted classification reflects the compound's potential for diverse chemical reactivity and biological activity patterns observed in related furan-carboxamide derivatives.

Structural Features and Molecular Properties

The molecular structure of this compound features a planar furan ring system with two distinct substituents that significantly influence its chemical behavior and physical properties. The furan ring, characterized by its five-membered aromatic structure containing one oxygen atom, provides the foundational framework for the molecule's reactivity patterns. The carboxamide group at position 3 of the furan ring contributes both hydrogen bonding capability and potential for nucleophilic interactions, while the chloroacetyl group at position 5 introduces electrophilic character through the carbonyl carbon and the reactive chloromethyl functionality.

The compound's Simplified Molecular Input Line Entry System representation is O=C(C1=COC(C(CCl)=O)=C1)N, which clearly delineates the connectivity between the furan ring and its substituents. This structural arrangement creates a molecule with distinct regions of varying electron density, influencing both its chemical reactivity and potential biological interactions. The spatial arrangement of functional groups allows for potential intramolecular interactions and contributes to the compound's overall stability and reactivity profile.

The computational chemistry data reveals important insights into the compound's molecular behavior and potential interactions. The topological polar surface area of 73.3 square angstroms indicates moderate polarity, suggesting balanced solubility characteristics in both polar and nonpolar solvents. The logarithm of the partition coefficient value of 0.8 suggests favorable membrane permeability properties, which is significant for potential biological applications. The presence of three hydrogen bond acceptors and one hydrogen bond donor indicates the molecule's capacity for forming specific intermolecular interactions, crucial for both chemical reactivity and biological activity.

The rotatable bond count of three provides insight into the molecule's conformational flexibility, allowing for multiple spatial arrangements that could influence binding interactions and chemical reactivity. The chloroacetyl group, being the most flexible portion of the molecule, can adopt various conformations that may be important for its reactivity with nucleophilic species. The carboxamide group, while relatively rigid, can participate in tautomeric equilibria and hydrogen bonding networks that influence the compound's overall chemical behavior.

Historical Development and Research Context

The development of this compound emerged from the broader research interest in furan-based heterocyclic compounds and their potential applications in medicinal chemistry. Historical context for this compound can be traced to early investigations of furan derivatives as antimicrobial agents, where researchers discovered that substituted furan-carboxamides exhibited significant biological activity against various microorganisms. The synthesis and characterization of furan-3-carboxamides gained momentum in the early 2000s, with systematic studies focusing on the relationship between structural modifications and biological activity.

The synthetic methodology for preparing this compound typically involves the chlorination of furan derivatives followed by acetylation reactions. A common synthetic approach includes the reaction of furan-3-carboxylic acid derivatives with chloroacetyl chloride in the presence of suitable bases such as pyridine. This methodology reflects the broader trend in heterocyclic chemistry toward developing efficient synthetic routes for functionalized furan derivatives. The reaction conditions are typically optimized to ensure selective formation of the desired product while minimizing side reactions and decomposition pathways.

Research context for this compound has been significantly influenced by the growing interest in furan-carboxamide derivatives as potential antiviral agents. Studies have demonstrated that compounds containing the furan-carboxamide scaffold show promising activity against influenza viruses, including highly pathogenic strains such as H5N1. This research has established structure-activity relationships indicating that both the furan ring substitution pattern and the nature of the carboxamide substituent significantly influence antiviral potency. The chloroacetyl functionality provides additional chemical reactivity that can be exploited for further structural modifications and optimization of biological activity.

The compound's development has also been influenced by advances in synthetic methodology for heterocyclic chemistry. Recent reports have described efficient catalytic approaches for constructing substituted furan derivatives, including oxidative cyclization reactions that can generate furan-carboxamide frameworks. These methodological advances have made the preparation of complex furan derivatives more accessible and have contributed to increased research interest in this chemical class. The availability of this compound as a research chemical has facilitated further investigations into its chemical properties and potential applications.

Significance in Heterocyclic Chemistry Research

This compound represents a significant advancement in heterocyclic chemistry research due to its unique combination of reactive functional groups and its potential as a versatile synthetic intermediate. The compound's importance in this field stems from its dual functionality, where the chloroacetyl group provides electrophilic reactivity while the carboxamide group offers nucleophilic sites and hydrogen bonding capabilities. This combination makes it an excellent scaffold for developing more complex heterocyclic systems through various chemical transformations.

The significance of this compound extends to its role in advancing understanding of furan chemistry and its applications in drug discovery. Furan derivatives have emerged as important pharmacophores in medicinal chemistry, with numerous biological activities documented across different therapeutic areas. The specific structural features of this compound make it particularly valuable for investigating structure-activity relationships in furan-based drug design. Research has shown that modifications to the furan ring system and its substituents can dramatically alter biological activity profiles, making this compound an important reference point for comparative studies.

In the context of synthetic methodology development, this compound serves as both a target molecule and a starting material for more complex synthetic transformations. The compound can undergo various chemical reactions including nucleophilic substitution at the chloroacetyl position, reduction of carbonyl groups, and cyclization reactions to form fused ring systems. These transformation possibilities make it valuable for developing new synthetic routes to complex heterocyclic compounds and for exploring novel chemical reactivity patterns.

The compound's research significance is further enhanced by its potential applications in materials science and chemical biology. Furan derivatives have found applications in polymer chemistry and as building blocks for advanced materials due to their thermal stability and electronic properties. The specific substitution pattern in this compound provides opportunities for incorporating this scaffold into larger molecular architectures for materials applications. Additionally, the compound's reactivity profile makes it suitable for chemical biology applications, including the development of chemical probes and bioactive molecule libraries.

The ongoing research interest in this compound reflects broader trends in heterocyclic chemistry toward developing multifunctional molecules that can serve diverse research purposes. As synthetic methodology continues to advance and new applications for furan derivatives are discovered, this compound is likely to remain an important compound for fundamental research in heterocyclic chemistry and its applications. The compound's accessibility through commercial sources and its well-characterized properties make it an ideal candidate for continued investigation in academic and industrial research settings.

Properties

IUPAC Name |

5-(2-chloroacetyl)furan-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-2-5(10)6-1-4(3-12-6)7(9)11/h1,3H,2H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQIVGTUDJQYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401278684 | |

| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251923-22-4 | |

| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furancarboxamide, 5-(2-chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401278684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of 5-(2-Chloroacetyl)furan-3-carboxamide generally proceeds through the following key steps:

Chlorination and Acetylation of Furan Derivatives: The initial stage involves the introduction of the 2-chloroacetyl group onto a furan-3-carboxylic acid or related precursor. This is commonly achieved by reacting furan-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as pyridine to facilitate acylation and control selectivity. The reaction is typically performed under controlled temperature to avoid side reactions and ensure high yield of the chlorinated intermediate.

Conversion to Carboxamide: The carboxylic acid group on the furan ring is then converted into the corresponding carboxamide. This can be done via activation of the carboxyl group (e.g., formation of an acyl chloride intermediate) followed by reaction with ammonia or an amine source to form the amide functionality.

Detailed Synthetic Routes and Reaction Conditions

The acyl chloride intermediate is often unstable and must be used immediately for subsequent amide formation to avoid decomposition.

Alternative activation methods such as carbodiimide coupling agents (DCC, EDC) or other condensing agents (PyBOP, HATU, TBTU) have been tested but generally yield lower amounts of the desired amide (5–25%) compared to the acyl chloride route.

Optimization and Industrial Scale Considerations

Continuous Flow Reactors: For industrial-scale synthesis, continuous flow reactors have been employed to improve reaction efficiency, control, and scalability of the chlorination and acetylation steps. This allows for better temperature and reaction time control, leading to higher yields and purity.

Purification: Post-synthesis purification typically involves recrystallization or chromatographic techniques to isolate the high-purity this compound. The choice of solvent and conditions depends on the scale and desired purity.

Yield Optimization: Modifications such as the addition of bases during heterocyclization and careful control of temperature (e.g., 120–125 °C) have been shown to reduce by-product formation and increase yield and purity in related furan carboxylic acid derivatives, suggesting similar strategies could benefit the synthesis of this compound.

Related Synthetic Methodologies from Analogous Compounds

Research on anthra[2,3-b]furan-3-carboxamides and other furan-carboxamide derivatives provides insights into the preparation of this compound:

The synthesis of anthra[2,3-b]furan-3-carboxamides involves multi-step heterocyclization, ester formation, and subsequent hydrolysis to the acid, followed by conversion to the amide via acyl chloride intermediates.

These methods highlight the importance of carefully controlled hydrolysis conditions (e.g., use of trifluoroacetic acid for tert-butyl esters) and the instability of acyl chloride intermediates, which is relevant for the preparation of this compound.

Activation of the carboxyl group via thionyl chloride remains the most efficient method for amide formation in these furan derivatives.

Summary Table of Key Preparation Methods

Research Findings and Notes

The acyl chloride intermediate is a crucial reactive species but is unstable and must be freshly prepared and immediately used for amide synthesis to avoid degradation.

Attempts to use milder activation methods have resulted in significantly lower yields, underscoring the importance of the thionyl chloride route.

Industrial processes benefit from continuous flow chemistry to enhance control over reaction parameters, leading to higher reproducibility and scalability.

Purification remains a critical step to obtain analytically pure this compound, often requiring chromatographic separation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetyl)furan-3-carboxamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Substituted furan derivatives.

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of furan-based compounds, including 5-(2-Chloroacetyl)furan-3-carboxamide. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and Huh-7 (hepatoma) cells. For instance, compounds synthesized from furan derivatives showed varying degrees of cell viability, with some achieving as low as 33% viability in treated cells compared to standard chemotherapy agents like doxorubicin .

Table 1: Anti-Cancer Activity of Furan Derivatives

| Compound | Cell Line | % Cell Viability | Reference |

|---|---|---|---|

| 4a | HepG2 | 35.01 | |

| 4b | MCF-7 | 37.31 | |

| 4c | Huh-7 | 39.22 | |

| Doxorubicin | HepG2 | 0.62 |

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups enhances the anti-cancer activity of these compounds, suggesting that modifications to the furan ring or substituents can lead to improved therapeutic efficacy .

1.2 Antimicrobial Activity

In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be significantly lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Furan Derivatives

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its reactive chloroacetyl group allows for further functionalization, enabling the synthesis of more complex molecules with potential biological activities.

2.1 Synthesis of Derivatives

The compound can be utilized in the synthesis of various derivatives through nucleophilic substitution reactions. For example, treatment with amines can yield substituted furan derivatives that may possess enhanced biological activities . This versatility has made it a valuable intermediate in drug discovery and development.

Conclusion and Future Directions

The applications of this compound in medicinal chemistry are promising, particularly concerning its anti-cancer and antimicrobial properties. Ongoing research is essential to fully understand the mechanisms underlying its biological activities and to explore its potential in developing new therapeutic agents.

Future studies should focus on:

- Optimization of chemical structures for enhanced efficacy.

- In vivo studies to evaluate therapeutic potential and safety.

- Exploration of additional biological activities , such as antiviral or antifungal effects.

This compound represents a significant opportunity for advancements in medicinal chemistry and synthetic biology, with the potential to contribute to novel treatments for various diseases.

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetyl)furan-3-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The furan ring and carboxamide group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The uniqueness of 5-(2-chloroacetyl)furan-3-carboxamide lies in its chloroacetyl group , which distinguishes it from other furan carboxamides. Key analogs include:

Key Observations :

Physicochemical Properties

Notes:

- The carboxamide’s melting point is expected to align with analogs like the 2,5-dimethyl derivative (116–117°C) , whereas compounds with flexible side chains (e.g., N-[4-(diethylamino)phenyl]) form resins .

- The chloroacetyl group may reduce solubility compared to methyl or phenyl-substituted analogs due to increased polarity .

Yield Comparison :

- 2,5-Dimethyl-furan-3-carboxamide: 76% yield .

Biological Activity

Introduction

5-(2-Chloroacetyl)furan-3-carboxamide is a compound belonging to the furan series, characterized by its unique furan ring structure and specific functional groups. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 229.63 g/mol. The compound features a chloroacetyl substituent at the 2-position of the furan ring and a carboxamide group at the 3-position, which contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may interfere with microbial metabolic pathways, although the specific mechanisms remain to be fully elucidated.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate that the compound has a broad spectrum of activity, particularly against gram-positive bacteria.

The proposed mechanism of action for this compound involves binding to specific protein targets or enzymes within microbial cells, potentially leading to inhibition of essential biological pathways. Further studies are needed to confirm these interactions and elucidate the detailed biochemical pathways affected.

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates

A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load in vitro, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -

Synergistic Effects with Other Antibiotics

In combination studies with standard antibiotics, this compound showed synergistic effects that enhanced overall antimicrobial efficacy. This suggests potential applications in combination therapy for resistant infections.

Potential Applications

Given its antimicrobial properties, this compound holds promise for various applications:

- Pharmaceutical Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.

- Agricultural Use : Potential use as a biopesticide due to its antimicrobial properties against plant pathogens.

Q & A

Q. What are the established synthetic protocols for 5-(2-Chloroacetyl)furan-3-carboxamide, and how do reaction parameters affect product yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions to introduce the chloroacetyl group onto a furan-3-carboxamide scaffold. Key steps include:

- Precursor activation : Reacting furan-3-carboxamide derivatives with chloroacetyl chloride in anhydrous conditions .

- Catalyst selection : Using bases like triethylamine or DMAP to enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloroacetyl group) .

Q. Table 1: Synthetic Methods and Yield Optimization

| Method | Conditions | Yield Range | Key Challenges | Reference |

|---|---|---|---|---|

| Condensation reaction | CH₂Cl₂, 0°C, triethylamine | 45–65% | Competing hydrolysis | |

| Cyclization | DMF, 80°C, catalytic K₂CO₃ | 50–70% | Byproduct formation |

Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield and purity. For example, polar aprotic solvents (DMF) may improve solubility but risk decomposition at elevated temperatures .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Detect C=O stretches (amide: ~1650 cm⁻¹; chloroacetyl: ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₇H₇ClNO₃) .

- HPLC-PDA : Assess purity (>95% recommended for bioactivity studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity and target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The chloroacetyl group may form hydrogen bonds with catalytic residues .

- QSAR Modeling : Corrogate substituent effects using descriptors like Hammett constants (σ) for the chloroacetyl moiety to predict bioactivity trends .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility .

Q. Example Workflow :

Generate 3D structure from SMILES (e.g., PubChem CID 5144418 ).

Dock into a target’s active site (PDB ID: 1XYZ).

Validate with free-energy perturbation (FEP) calculations.

Q. What experimental strategies resolve contradictions in reported biological activities of furan carboxamide derivatives?

Methodological Answer: Discrepancies often arise from variations in:

Q. Recommended Approaches :

- Orthogonal assays : Validate enzyme inhibition with SPR and fluorescence polarization .

- Metabolic profiling : Use LC-MS to identify degradation products impacting activity .

- Structural analogs : Compare with derivatives (e.g., 5-bromoacetyl analogs) to isolate electronic effects .

Q. How can reactive intermediates be stabilized during the synthesis of this compound?

Methodological Answer: The chloroacetyl group is prone to hydrolysis or nucleophilic attack. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions at 0–5°C in anhydrous solvents (e.g., THF or CH₂Cl₂) .

- Inert atmosphere : Use nitrogen/argon to prevent moisture ingress .

- Protecting groups : Temporarily block the amide nitrogen with Boc groups during chloroacetyl introduction .

Safety Note : Chloroacetyl chloride is highly toxic; handle in fume hoods with PPE (gloves, goggles) .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of the chloroacetyl group?

Methodological Answer: Hydrolysis studies reveal:

Q. Experimental Design :

- Monitor hydrolysis via HPLC at varying pH (4–10) and temperatures (25–37°C).

- Fit data to pseudo-first-order kinetics to calculate rate constants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound?

Methodological Answer: Contradictions may stem from:

- Assay variability : MTT vs. resazurin assays differ in sensitivity to redox-active compounds .

- Cell culture conditions : Serum concentration affects compound solubility and uptake .

Q. Resolution Steps :

Standardize assays (e.g., ISO 10993-5 for cytotoxicity testing).

Cross-validate with clonogenic survival assays .

Perform metabolomics to identify interfering metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.